3-(N-Boc-amino)-5-hydroxybenzoic Acid CAS number
3-(N-Boc-amino)-5-hydroxybenzoic Acid CAS number
An In-Depth Technical Guide to 3-(N-Boc-amino)-5-hydroxybenzoic Acid (CAS: 232595-59-4): Properties, Synthesis, and Applications
Introduction
3-(N-Boc-amino)-5-hydroxybenzoic Acid, identified by the CAS number 232595-59-4, is a synthetically valuable bifunctional aromatic building block.[1][2][3] Its structure incorporates a benzoic acid moiety, a phenolic hydroxyl group, and an amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of functional groups, with the amine temporarily masked, makes it an important intermediate for medicinal chemists and researchers in drug development.
The unprotected core, 3-Amino-5-hydroxybenzoic acid (AHBA), is a significant natural product, serving as a biosynthetic precursor to the mC7N unit found in a class of potent antitumor antibiotics known as ansamycins (e.g., geldanamycin) and mitomycins.[4][5][6] The introduction of the Boc protecting group enhances the compound's utility in multi-step organic synthesis by improving its solubility in organic solvents and enabling selective functionalization of the carboxylic acid and hydroxyl groups. This guide provides a senior application scientist's perspective on the properties, synthesis, handling, and strategic applications of this versatile compound.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research. While some commercial suppliers provide this product for early discovery research without extensive analytical data, its key properties can be compiled from various sources and computational predictions.[2]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 232595-59-4 | [1][2][3] |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid | [2] |
| Synonyms | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxybenzoic acid | [2] |
| Molecular Formula | C12H15NO5 | [2][3] |
| Molecular Weight | 253.25 g/mol | [3] |
| Appearance | Solid (Typically off-white to beige) | [5] |
| Solubility | Soluble in DMSO (~3 mg/ml) and DMF (~1 mg/ml) | [5][6] |
| Storage | Store at -20°C for long-term stability | [5] |
Spectroscopic Characterization Insights
Characterization is crucial for verifying the identity and purity of the synthesized or purchased material.
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¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD), the proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a broad singlet for the phenolic hydroxyl, a singlet for the carbamate N-H, and a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The presence of this t-butyl signal is a key indicator of successful Boc protection.
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¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carboxylic acid carbonyl, the carbamate carbonyl (around 153 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm).
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode should reveal the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight.
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IR Spectroscopy: Key vibrational stretches include a broad O-H band for the hydroxyl and carboxylic acid groups, an N-H stretch for the carbamate, and two distinct C=O stretches—one for the carboxylic acid and one for the Boc group's urethane carbonyl.
Part 2: Synthesis and Purification Workflow
3-(N-Boc-amino)-5-hydroxybenzoic acid is not typically synthesized in a single step. A common and logical pathway involves the preparation of the unprotected precursor, 3-amino-5-hydroxybenzoic acid (AHBA), followed by selective N-Boc protection.
Caption: General synthetic workflow for 3-(N-Boc-amino)-5-hydroxybenzoic Acid.
Protocol 1: Synthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA) Precursor
This protocol is adapted from established multi-step syntheses of substituted anilines.[7] The causality behind this route lies in using robust, well-documented reactions to install the required functional groups in the correct positions.
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Reduction of 3,5-Dinitrobenzoic Acid:
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Rationale: The two nitro groups are potent electron-withdrawing groups and serve as precursors to the amines. Catalytic hydrogenation is a clean and efficient method for their reduction.
-
Procedure:
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Dissolve 3,5-dinitrobenzoic acid (1 eq.) in methanol in a flask suitable for hydrogenation.
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Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Purge the flask with hydrogen gas (or use a balloon) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
-
Evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid, which can often be used directly in the next step.
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-
-
Mono-diazotization and Hydroxylation:
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Rationale: This classic Sandmeyer-type reaction sequence allows for the selective conversion of one amino group into a hydroxyl group. By controlling the stoichiometry and temperature, one amine can be converted to a diazonium salt, which is then displaced by water upon heating to form the phenol.
-
Procedure:
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Dissolve the crude 3,5-diaminobenzoic acid (1 eq.) in an aqueous solution of sulfuric acid at 0°C (ice bath).
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Slowly add a solution of sodium nitrite (NaNO₂) (1 eq.) in water dropwise, keeping the temperature below 5°C.
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Stir the mixture for 30-60 minutes at 0°C to ensure complete formation of the mono-diazonium salt.
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In a separate flask, prepare a solution of copper(II) sulfate in water and bring it to a boil.
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Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen gas evolution will be observed.
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After the addition is complete, continue heating for a short period to ensure full conversion.
-
Cool the mixture and extract the product (AHBA) with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude AHBA precursor.
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-
Protocol 2: Selective N-Boc Protection
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Rationale: The Boc group is introduced to protect the more nucleophilic amino group, leaving the phenolic hydroxyl and carboxylic acid available for subsequent reactions. The choice of base is critical to deprotonate the amine without significantly affecting the other acidic protons, making the reaction chemoselective.
-
Procedure:
-
Suspend the crude 3-amino-5-hydroxybenzoic acid (1 eq.) in a solvent mixture such as 1:1 tetrahydrofuran (THF) and water.
-
Add a base such as triethylamine (TEA) or sodium bicarbonate (1.5-2.0 eq.) to the suspension.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise or as a solution in THF.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the consumption of the polar starting material and the formation of a less polar product spot.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with a dilute acid (e.g., 1M HCl). This step protonates the carboxylate, making the product extractable into an organic solvent.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(N-Boc-amino)-5-hydroxybenzoic acid.
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Part 3: Applications in Drug Discovery and Chemical Biology
The true value of 3-(N-Boc-amino)-5-hydroxybenzoic acid lies in its utility as a versatile scaffold. The orthogonal nature of its functional groups (a Boc-protected amine, a phenol, and a carboxylic acid) allows for a programmed, stepwise elaboration of the molecule.
Caption: Strategic use as a scaffold in library synthesis.
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Scaffold for Combinatorial Chemistry: The carboxylic acid provides a handle for standard peptide coupling reactions (e.g., using EDC/HOBt or HATU) to attach various amine-containing fragments. Following amide bond formation, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing the primary amine. This newly liberated amine can then be subjected to a second round of diversification, such as acylation, sulfonylation, or reductive amination, rapidly generating a library of complex molecules from a single core structure.
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Linker and Spacer Development: In the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is critical. The defined geometry and trifunctional nature of this benzoic acid derivative make it an attractive component for constructing rigid or semi-rigid linkers.
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Late-Stage Functionalization Mimicry: While direct C-H amination of benzoic acids is an emerging field, using pre-functionalized building blocks like 3-(N-Boc-amino)-5-hydroxybenzoic acid provides a reliable and scalable alternative to access aminated drug analogues.[8] This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing an amino or substituted amino group at a specific position on the aromatic ring. The presence of the hydroxyl group offers an additional point for modification or for influencing physicochemical properties like solubility and hydrogen bonding capacity.
Part 4: Safety, Handling, and Storage
As a research chemical, 3-(N-Boc-amino)-5-hydroxybenzoic acid should be handled with care, assuming it is hazardous until proven otherwise.[5] Safety data for the closely related precursor, 3-amino-5-hydroxybenzoic acid, indicates potential hazards.[9]
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Hazard Identification: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[9]
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Handling:
-
Storage:
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[10]
References
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Seedion. (n.d.). 3-(N-Boc-Amino)-5-hydroxybenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]
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Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). ¹HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). Retrieved from [Link]
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PubChem. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
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MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]
- Google Patents. (n.d.). AU1885083A - Process for the preparation of 3-amino-5-hydroxybenzoic acidsand derivatives and analogues thereof.
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Wiley Online Library. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids. Retrieved from [Link]
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